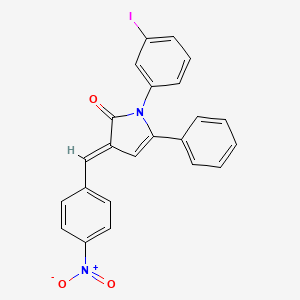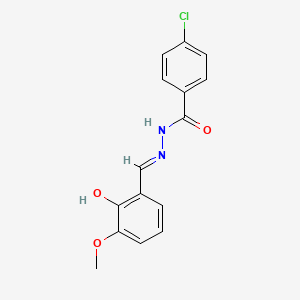![molecular formula C26H23Cl2I2N7O B11692923 N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine: is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzyl, and diiodobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and dichlorobenzyl intermediates, followed by their coupling with the triazine core under specific reaction conditions. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents such as NBS.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: NBS for bromination at the benzylic position.
Major Products: The major products formed from these reactions include benzylic alcohols, carboxylic acids, and substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound’s potential as a biochemical probe is being investigated. Its ability to interact with specific molecular targets makes it a valuable tool for studying cellular processes.
Medicine: In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound’s benzyl and dichlorobenzyl groups allow it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
- N-benzyl-6-methoxybenzo[d]thiazol-2-amine
- 2,4-Dichloro-N-[1-(2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazino)-3-methyl-1-oxo-2-butanyl]benzamide
Uniqueness: Compared to similar compounds, N’-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its unique combination of benzyl, dichlorobenzyl, and diiodobenzylidene groups. This unique structure imparts specific reactivity and binding properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C26H23Cl2I2N7O |
|---|---|
Molecular Weight |
774.2 g/mol |
IUPAC Name |
6-N-benzyl-4-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H23Cl2I2N7O/c1-37(2)26-34-24(31-13-16-6-4-3-5-7-16)33-25(35-26)36-32-14-18-10-20(29)12-22(30)23(18)38-15-17-8-9-19(27)11-21(17)28/h3-12,14H,13,15H2,1-2H3,(H2,31,33,34,35,36)/b32-14- |
InChI Key |
QJPXBKWIPJDXEG-LPEPFOFCSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)


![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)

![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11692939.png)
